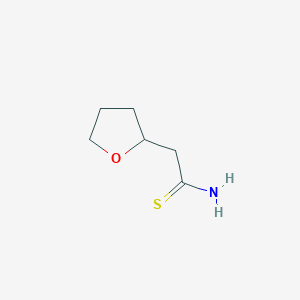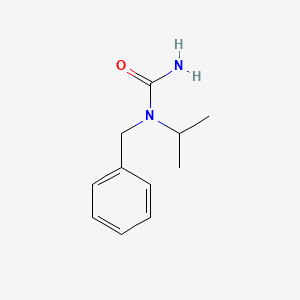![molecular formula C12H21NO3 B6611659 5-[(Cyclohexanecarbonyl)amino]pentanoic acid CAS No. 113444-16-9](/img/structure/B6611659.png)
5-[(Cyclohexanecarbonyl)amino]pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(Cyclohexanecarbonyl)amino]pentanoic acid, also known as 5-Aminocyclohexanecarboxylic acid or simply 5-Aminocyclohexanoic acid (AHA), is an important organic compound that is used in a variety of scientific research applications. AHA is a cyclic amide of cyclohexanecarboxylic acid and an amine, and it is a versatile organic compound that can be used in a range of different experiments. AHA is widely used in the synthesis of complex molecules, as well as in the study of biochemical and physiological processes.
作用機序
AHA is a versatile organic compound that can be used to modify proteins and other molecules. It can be used to modify the structure and properties of proteins, as well as to introduce new functional groups. AHA can also be used to modify the activity of enzymes, as it can bind to active sites and modulate their activity.
Biochemical and Physiological Effects
AHA has a variety of biochemical and physiological effects. It can be used to modify the activity of enzymes, as well as to modify the structure and properties of proteins. AHA can also be used to modulate the activity of metabolic pathways, as well as to introduce new functional groups. Additionally, AHA can be used to modify the structure of DNA and RNA, as well as to modify the activity of transcription factors.
実験室実験の利点と制限
AHA is a versatile organic compound that has a variety of advantages and limitations for lab experiments. One of the main advantages of AHA is its ability to modify the structure and properties of proteins, as well as to introduce new functional groups. Additionally, AHA can be used to modify the activity of enzymes and metabolic pathways. However, one of the main limitations of AHA is that it can be difficult to synthesize in the lab, as it requires precise temperature and pressure conditions. Additionally, AHA can be toxic if not handled properly.
将来の方向性
There are a variety of potential future directions for AHA research. One potential direction is to further explore its use in medicinal chemistry and drug design. Additionally, AHA could be used to further explore the structure and properties of proteins, as well as to modify the activity of enzymes and metabolic pathways. Additionally, AHA could be used to further explore the structure of DNA and RNA, as well as to modify the activity of transcription factors. Finally, AHA could be used to further explore the synthesis of complex molecules, such as peptides and proteins.
合成法
AHA can be synthesized in a variety of ways. One of the most common methods is to react cyclohexanecarboxylic acid with an amine, such as aniline, to form AHA. This reaction is typically done at a temperature of around 100°C in an inert atmosphere. Another method is to react cyclohexanecarboxylic acid with an aminocyclohexane derivative, such as methylaminocyclohexane, to form AHA. This reaction is typically done at a temperature of around 150°C in an inert atmosphere.
科学的研究の応用
AHA is widely used in scientific research applications. It is used in the synthesis of complex molecules, such as peptides and proteins. It is also used in the study of biochemical and physiological processes, such as enzyme catalysis and metabolic pathways. AHA can also be used in medicinal chemistry and drug design, as it is a versatile organic compound that can be used to create novel compounds and molecules.
特性
IUPAC Name |
5-(cyclohexanecarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c14-11(15)8-4-5-9-13-12(16)10-6-2-1-3-7-10/h10H,1-9H2,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDSIKBUWAFQTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602794 |
Source


|
| Record name | 5-[(Cyclohexanecarbonyl)amino]pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113444-16-9 |
Source


|
| Record name | 5-[(Cyclohexanecarbonyl)amino]pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

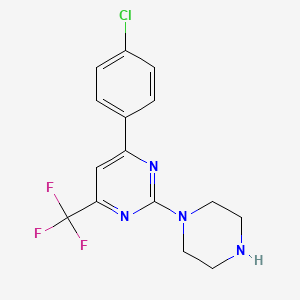
![tert-butyl N-{[3-(trifluoromethyl)pyrrolidin-3-yl]methyl}carbamate](/img/structure/B6611580.png)


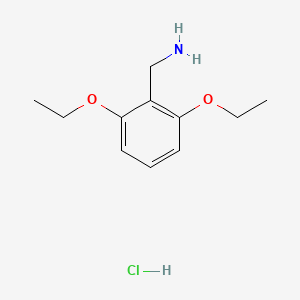

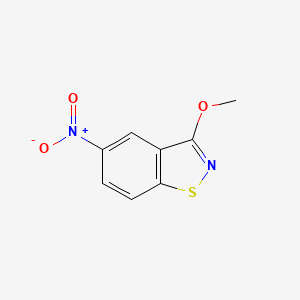
![2-[2-(chloromethyl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6611619.png)

![2-[(4-aminocyclohexyl)oxy]acetic acid](/img/structure/B6611640.png)
